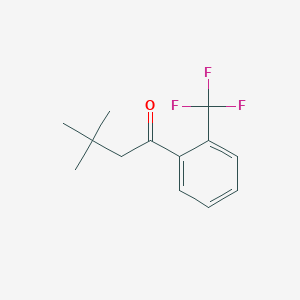

3,3-Dimethyl-2'-trifluoromethylbutyrophenone

Description

Properties

IUPAC Name |

3,3-dimethyl-1-[2-(trifluoromethyl)phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O/c1-12(2,3)8-11(17)9-6-4-5-7-10(9)13(14,15)16/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVKXVDPGHKAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642401 | |

| Record name | 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-72-2 | |

| Record name | 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3,3-Dimethylbutyrophenone Core

The butyrophenone core with 3,3-dimethyl substitution is typically prepared via:

- Halogenation and subsequent oxidation of 3,3-dimethylbutyric acid to form 3,3-dimethyl-2-oxobutyric acid, an important intermediate.

- Use of catalytic oxidation methods employing TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) catalysts under mild conditions to avoid harsh reagents and improve environmental safety.

- Avoidance of noble metal catalysts to reduce cost and safety risks, favoring organic catalysts and air oxidation.

A representative method involves:

| Step | Reaction | Conditions | Yield & Purity |

|---|---|---|---|

| A | Halogenation of 3,3-dimethylbutyric acid with halogenating agent in organic solvent | Controlled temperature, organic solvent | Intermediate compound (halogenated) |

| B | Hydrolysis of halogenated intermediate | Heating with sodium hydroxide or acid | Intermediate compound (hydrolyzed) |

| C | Oxidation with TEMPO catalyst and air in water/toluene mixed solvent | 70-80 °C, air bubbling | 76-80% yield, >98% purity |

This method provides a high-yield, environmentally friendly route to 3,3-dimethyl-2-oxobutyric acid, a precursor to the butyrophenone structure.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced on the aromatic ring, often via:

- Use of trifluoromethyl-substituted aromatic acids or halides as starting materials.

- Electrophilic trifluoromethylation or nucleophilic substitution reactions depending on the substrate.

- Commercial availability of trifluoromethylated aromatic building blocks facilitates synthesis.

Reduction and Coupling to Form the Target Ketone

A key step is the coupling of the trifluoromethyl-substituted aromatic moiety with the 3,3-dimethylbutyrophenone backbone:

- Reduction of trifluoromethyl-substituted acids to corresponding alcohols using sodium borohydride or similar reducing agents under controlled temperature (25-50 °C).

- Use of zinc chloride as a Lewis acid catalyst to facilitate coupling and improve yield.

- Post-reaction workup includes pH adjustment, extraction, drying, and purification to obtain high-purity products.

An example from a related trifluoromethylated intermediate preparation:

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 1 | 3,3-trifluoro-2,2-dimethylpropionic acid + tetrahydrofuran (solvent) | Dissolution, stirring | Starting material preparation |

| 2 | Sodium borohydride addition in batches | Temperature raised to 45 °C | Controlled reduction |

| 3 | Zinc chloride addition | Stirring at constant temperature for 1 hour | Catalyzed coupling |

| 4 | pH adjustment, extraction, drying | Standard workup | Purification to high purity |

This method yields high-purity trifluoromethylated alcohol intermediates suitable for further transformation.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield/Purity | Remarks |

|---|---|---|---|---|

| Halogenation of 3,3-dimethylbutyric acid | Halogenating agent, organic solvent | Controlled temp, organic solvent | Intermediate | Precursor formation |

| Hydrolysis | NaOH or HCl, heating | 30-70 °C | Intermediate | Purification by extraction |

| Oxidation | TEMPO catalyst, air, toluene/water | 70-80 °C, air bubbling | 76-80% yield, >98% purity | Environmentally friendly |

| Reduction of trifluoromethyl acid | Sodium borohydride, THF | 25-50 °C, 1 hour | High purity | Controlled addition |

| Coupling with zinc chloride | Zinc chloride catalyst | Stirring, 1 hour | High yield | Lewis acid catalysis |

| Workup and purification | pH adjustment, extraction, drying | Standard lab procedures | High purity | Industrial scale-up feasible |

Research Findings and Industrial Relevance

- The use of TEMPO catalysis for oxidation avoids expensive noble metals and reduces environmental impact while maintaining high yield and purity.

- The controlled reduction with sodium borohydride and zinc chloride catalysis provides a scalable and cost-effective route to trifluoromethylated intermediates.

- The described methods are suitable for industrial scale-up due to simple operation, low cost, and high yield.

- Purification steps involving pH adjustment and solvent extraction are critical for achieving the desired product purity, essential for pharmaceutical and fine chemical applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2’-trifluoromethylbutyrophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-2’-trifluoromethylbutyrophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2’-trifluoromethylbutyrophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to inhibition or activation of biological pathways. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its effects.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds exhibit structural or functional similarities to 3,3-Dimethyl-2'-trifluoromethylbutyrophenone, as identified in the evidence:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Similarity Score |

|---|---|---|---|---|---|

| 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone | 708-64-5 | C₈H₄F₄O | 192.12 | 3-Fluorophenyl, trifluoroethyl | 0.83 |

| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone | 30071-93-3 | C₁₀H₅F₆O | 270.14 | 3,5-Bis(trifluoromethyl)phenyl | 0.82 |

| 3'-(Trifluoromethyl)acetophenone | 349-76-8 | C₉H₇F₃O | 188.15 | 3'-Trifluoromethylphenyl | 0.82 |

| 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone | 845823-12-3 | C₈H₃F₅O | 210.11 | 3,5-Difluorophenyl, trifluoroethyl | 0.82 |

| 2',3,3,6'-Tetramethylbutyrophenone | 898764-53-9 | C₁₄H₂₀O | 204.31 | 2',6'-Dimethylphenyl, 3,3-dimethyl | N/A |

Similarity scores derived from structural and functional group alignment .

Substituent Effects and Functional Differences

- Trifluoromethyl vs. Methyl Groups: The trifluoromethyl group in this compound enhances electronegativity and lipophilicity compared to the methyl-rich analog 2',3,3,6'-Tetramethylbutyrophenone (CAS 898764-53-9). This increases bioavailability and resistance to oxidative degradation, making the former more suitable for drug design .

- Positional Isomerism: 3,3-Dimethyl-3',4',5'-trifluorobutyrophenone (mentioned in ) differs in the trifluoromethyl group's position (3',4',5' vs. 2').

- Multi-Fluorinated Analogs: Compounds like 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone (CAS 30071-93-3) exhibit stronger electron-withdrawing effects due to dual trifluoromethyl groups, which may enhance catalytic or photochemical activity but could also increase toxicity .

Biological Activity

3,3-Dimethyl-2'-trifluoromethylbutyrophenone is a compound that has garnered attention in various fields of research due to its biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . It features a butyrophenone structure with significant substitutions that influence its biological properties. The presence of trifluoromethyl and dimethyl groups enhances its lipophilicity and potentially its interaction with biological targets.

Understanding the mechanisms through which this compound exerts its effects is crucial. The compound has been shown to interact with various molecular targets, including:

- Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound can bind to receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Recent studies have indicated that this compound possesses anticancer activity. For instance:

- Cell Lines Tested : It has shown cytotoxic effects against various cancer cell lines such as breast cancer (MDA-MB-231) and ovarian cancer (A2780).

- Mechanism : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 24.5 | Induces apoptosis via caspase activation |

| A2780 | 69.24 | Inhibits proliferation and induces apoptosis |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects:

- Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation.

- Inhibition of iNOS and COX-2 : Studies have indicated that it can inhibit these key enzymes involved in inflammatory processes.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines : A study published in Frontiers in Chemistry highlighted the compound's ability to suppress tumor growth in vitro by inducing apoptosis in breast cancer cells. The findings showed a significant reduction in cell viability at concentrations as low as 24.5 µM .

- Inflammatory Response Evaluation : Another investigation assessed its impact on inflammatory markers in a murine model. Results indicated a marked decrease in serum levels of TNF-α and IL-6 following treatment with the compound, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for preparing 3,3-Dimethyl-2'-trifluoromethylbutyrophenone in laboratory settings?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or halogenation followed by trifluoromethylation . For example:

- Step 1 : Brominate 2,2-dimethylbutyrophenone using N-bromosuccinimide (NBS) with FeCl₃ as a catalyst to introduce a bromine atom at the para position .

- Step 2 : Replace bromine with a trifluoromethyl group via Ullmann coupling using CuI/1,10-phenanthroline and methyl trifluoroborate .

Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-bromination or incomplete substitution.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of methyl (δ 1.2–1.4 ppm), trifluoromethyl (δ -60 to -70 ppm), and aromatic protons.

- Mass Spectrometry (MS) : Confirm molecular weight (MW: ~260 g/mol) via high-resolution MS (HRMS).

- X-ray Crystallography : Resolve crystal structures to validate spatial arrangement of substituents .

Q. What is the role of the trifluoromethyl group in modulating reactivity during downstream derivatization?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the ortho/para positions. For example:

- Nitration : Use HNO₃/H₂SO₄ to introduce nitro groups at the para position relative to the trifluoromethyl group.

- Suzuki Coupling : Employ Pd catalysts to cross-couple with boronic acids, leveraging the directing effects of the trifluoromethyl group .

Advanced Research Questions

Q. How does the steric bulk of 3,3-dimethyl substituents influence regioselectivity in electrophilic aromatic substitution?

- Methodological Answer : Conduct kinetic vs. thermodynamic control experiments :

- Low Temperature (0°C) : Favors kinetic products (e.g., meta substitution) due to steric hindrance from dimethyl groups.

- High Temperature (80°C) : Favors thermodynamic products (e.g., para substitution).

Validate using DFT calculations to compare activation energies of competing pathways .

Q. What strategies mitigate contradictions in reported biological activity data for trifluoromethylated butyrophenones?

- Methodological Answer :

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity.

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3’-chloro vs. 3’-bromo derivatives) to isolate electronic vs. steric effects .

Example Data Table :

| Substituent | IC₅₀ (μM) | LogP |

|---|---|---|

| -CF₃ | 0.8 | 3.2 |

| -Cl | 1.5 | 2.9 |

| -Br | 1.2 | 3.1 |

Q. How can computational modeling predict the stability of this compound under acidic/basic conditions?

- Methodological Answer : Perform molecular dynamics (MD) simulations using software like Gaussian or GROMACS:

Q. What mechanistic insights explain the compound’s role in [3+2] cycloaddition reactions?

- Methodological Answer : The electron-deficient trifluoromethyl group stabilizes transition states in dipolar cycloadditions:

- Use nitrile oxides as 1,3-dipoles to form isoxazoline derivatives.

- Monitor reaction progress via in situ IR spectroscopy to detect intermediate nitrile oxide formation .

Data-Driven Research Considerations

- Contradictions in Synthesis Yields : reports 85% yield using FeCl₃, while notes 70% with AlCl₃. Optimize by screening Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).

- Biological Activity Variability : Differences in IC₅₀ values may arise from assay conditions (e.g., DMSO concentration affecting solubility).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.